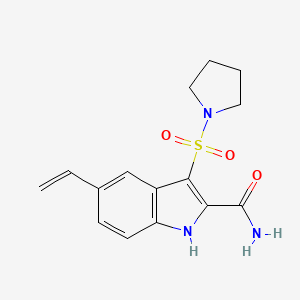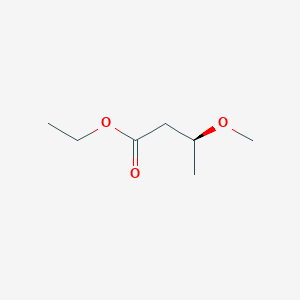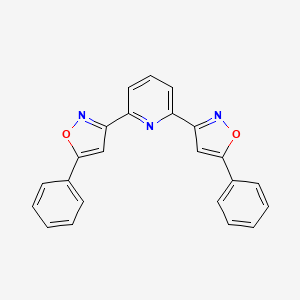
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two oxazole rings at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dibromopyridine with 5-phenyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced oxazole products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the oxazole rings. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine: This compound is used as a ligand in asymmetric catalysis and has applications in enantioselective synthesis.
Uniqueness: 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming stable metal complexes and exploring new catalytic reactions.
Eigenschaften
CAS-Nummer |
834894-26-7 |
|---|---|
Molekularformel |
C23H15N3O2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
5-phenyl-3-[6-(5-phenyl-1,2-oxazol-3-yl)pyridin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C23H15N3O2/c1-3-8-16(9-4-1)22-14-20(25-27-22)18-12-7-13-19(24-18)21-15-23(28-26-21)17-10-5-2-6-11-17/h1-15H |
InChI-Schlüssel |
PQTJCNZFTQROLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=NC(=CC=C3)C4=NOC(=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


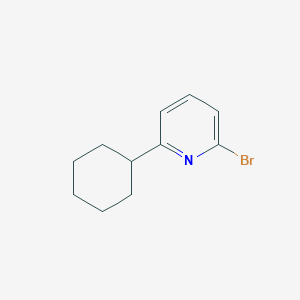
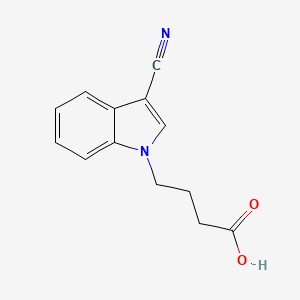

![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)

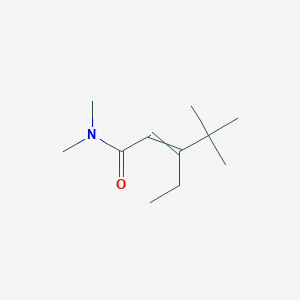
![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)
